molecular formula C18H17N3O6S B4138201 N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid

Cat. No.: B4138201
M. Wt: 403.4 g/mol
InChI Key: NUMSJZBPAPWFKS-UHFFFAOYSA-N
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Description

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid is a complex organic compound that features a thiazole ring, a furan ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan-containing amine reacts with the thiazole intermediate.

    Acetamide Group Introduction: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid involves its interaction with specific molecular targets. The thiazole and furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
  • N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide hydrochloride

Uniqueness

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid is unique due to the presence of the oxalate counterion, which can influence its solubility, stability, and overall bioavailability compared to its hydrochloride or free base counterparts.

Properties

IUPAC Name

N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.C2H2O4/c1-11(20)18-13-5-2-4-12(8-13)15-10-22-16(19-15)17-9-14-6-3-7-21-14;3-1(4)2(5)6/h2-8,10H,9H2,1H3,(H,17,19)(H,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMSJZBPAPWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NCC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
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N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
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N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
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N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
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Reactant of Route 5
N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
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Reactant of Route 6
N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid

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